molecular formula C13H10BrNO2 B1198741 4'-Bromosalicylanilide CAS No. 2627-77-2

4'-Bromosalicylanilide

Cat. No.: B1198741
CAS No.: 2627-77-2
M. Wt: 292.13 g/mol
InChI Key: DKQMTUHJJPFJRL-UHFFFAOYSA-N
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Description

4’-Bromosalicylanilide is a chemical compound with the molecular formula C13H10BrNO2 and a molecular weight of 292.13 g/mol. It is a derivative of salicylanilide, where a bromine atom is substituted at the 4’ position of the anilide ring. This compound is known for its applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Bromosalicylanilide can be synthesized through the bromination of salicylanilide. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods: In industrial settings, the production of 4’-Bromosalicylanilide may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromosalicylanilide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4’-Bromosalicylanilide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the formulation of various industrial products, including cosmetics and pharmaceuticals

Mechanism of Action

The mechanism of action of 4’-Bromosalicylanilide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. It may also modulate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 5-Bromo-4’-chlorosalicylanilide
  • Dibromsalan
  • Tribromsalan
  • Metabromsalon
  • 3,3’,4’,5-Tetrachlorosalicylanilide
  • 5-Chlorosalicylanilide

Comparison: 4’-Bromosalicylanilide is unique due to its specific bromine substitution pattern, which imparts distinct chemical and biological properties. Compared to other halogenated salicylanilides, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

N-(4-bromophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQMTUHJJPFJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180899
Record name 4'-Bromosalicylanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2627-77-2
Record name 4'-Bromosalicylanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2627-77-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Bromosalicylanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMOSALICYLANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB01387L4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

This compound was obtained as a white solid starting from acetylsalicyclic acid and 4-bromoaniline using the same procedure described in example 5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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